

# Application Notes and Protocols: Electrochemical Applications of Antimony

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Audience: Researchers, scientists, and drug development professionals.

## Energy Storage: Antimony-Based Anodes for Next-Generation Batteries

Antimony (Sb) has emerged as a highly promising anode material for rechargeable batteries, including sodium-ion (SIBs), potassium-ion (PIBs), and lithium-ion (LIBs) batteries.<sup>[1]</sup> Its high theoretical capacity, which stems from its ability to alloy with alkali metal ions (e.g., forming  $\text{Na}_3\text{Sb}$  or  $\text{K}_3\text{Sb}$ ), makes it a compelling alternative to conventional graphite anodes.<sup>[1][2]</sup> However, antimony-based anodes can experience significant volume changes during charging and discharging, which may lead to capacity fading.<sup>[3]</sup> Research efforts focus on nanostructuring and creating composites, often with carbonaceous materials, to mitigate these issues and enhance cycling stability and rate capability.<sup>[2][3][4]</sup>

## Data Presentation: Performance of Antimony-Based Anodes

The following table summarizes the electrochemical performance of various antimony-based anode materials in different battery systems.

Battery Type	Anode Material	Current Density	Reversible Capacity (after cycles)	Coulombic Efficiency (Initial)	Cycle Life (No. of cycles)	Reference(s)
SIB	Nanoporous Sb (NP-Sb70)	100 mA g <sup>-1</sup>	573.8 mAh g <sup>-1</sup> (after 200)	-	200	[5]
SIB	Antimony Nanocrystals	-	High charging capacity	-	-	[6]
PIB	Sb Nanoparticles (binder-free)	C/5 (~132 mA g <sup>-1</sup> )	436.19 mAh g <sup>-1</sup> (1st cycle)	56.9%	-	[7]
PIB	Sb@Carbon Sphere Network (Sb@CSN)	100 mA g <sup>-1</sup>	551 mAh g <sup>-1</sup> (after 100)	-	100	[2][8]
PIB	Sb@Carbon Sphere Network (Sb@CSN)	200 mA g <sup>-1</sup>	504 mAh g <sup>-1</sup> (after 220)	-	220	[2][8][9]
LIB/SIB	General Antimony (Alloy-type)	-	Theoretical : 660 mAh g <sup>-1</sup>	-	-	[1][10]

## Experimental Protocols

### Protocol 1: Fabrication of an Sb-Carbon Composite Anode (Slurry Casting Method)

This protocol describes a general method for preparing a composite anode, a common technique to improve the stability of antimony-based electrodes.

#### Materials:

- Antimony nanoparticles (Sb NPs)
- Conductive carbon black (e.g., Super P)
- Polyvinylidene fluoride (PVDF) binder
- N-Methyl-2-pyrrolidone (NMP) solvent
- Copper foil (current collector)
- Mortar and pestle or planetary ball mill
- Magnetic stirrer and hot plate
- Doctor blade or film applicator
- Vacuum oven

#### Procedure:

- **Mixing:** Combine the active material (Sb NPs), conductive carbon black, and PVDF binder in a specific weight ratio (e.g., 80:10:10).
- **Slurry Preparation:** Add NMP solvent to the powder mixture and stir vigorously for several hours (e.g., 12 hours) at room temperature to form a homogeneous slurry.
- **Coating:** Cast the slurry onto a clean copper foil using a doctor blade set to a desired thickness.
- **Drying:** Dry the coated foil initially on a hot plate at a moderate temperature (e.g., 80 °C) for a few hours to evaporate the bulk of the NMP.
- **Vacuum Drying:** Transfer the electrode to a vacuum oven and dry at a higher temperature (e.g., 120 °C) for at least 12 hours to remove all residual solvent.

- **Electrode Punching:** Once cooled to room temperature, punch circular discs from the coated foil to be used as working electrodes.
- **Cell Assembly:** Assemble the electrodes into coin cells (e.g., CR2032) inside an argon-filled glovebox. The cell consists of the Sb-based working electrode, a separator, a reference/counter electrode (e.g., sodium or potassium metal), and the appropriate electrolyte.

## Protocol 2: Electrochemical Characterization of Battery Performance

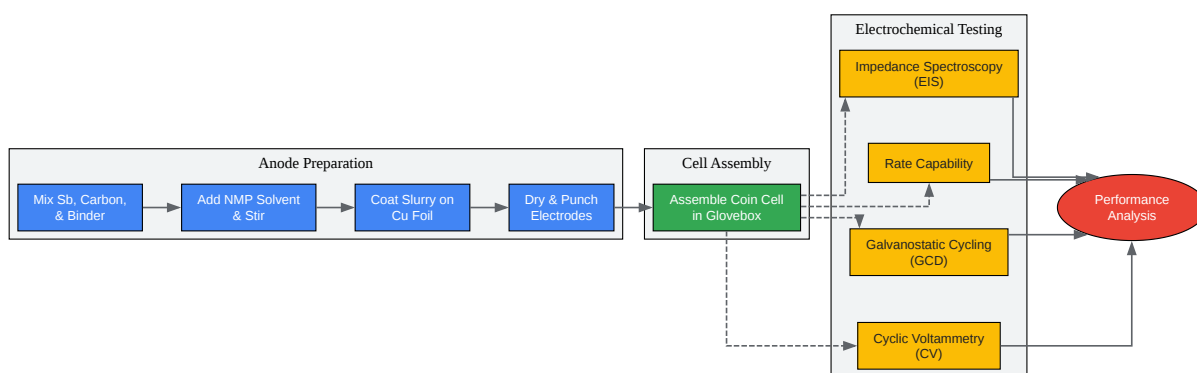
### Equipment:

- Multi-channel battery cycler
- Electrochemical workstation with frequency response analysis capability

### Procedure:

- **Resting:** Allow the assembled cells to rest for several hours to ensure complete wetting of the electrode by the electrolyte.
- **Cyclic Voltammetry (CV):** Perform CV scans at a slow scan rate (e.g.,  $0.1 \text{ mV s}^{-1}$ ) within a defined potential window (e.g.,  $0.01\text{--}2.0 \text{ V vs. Na}^+/\text{Na}$  or  $\text{K}^+/\text{K}$ ) for several cycles to identify the alloying/de-alloying reaction potentials.
- **Galvanostatic Cycling:** Charge and discharge the cells at a constant current density (e.g.,  $100 \text{ mA g}^{-1}$ ) for a specified number of cycles (e.g., 100-200 cycles) to evaluate the cycling stability and reversible capacity.
- **Rate Capability Test:** Cycle the cells at progressively increasing current densities (e.g., from  $50 \text{ mA g}^{-1}$  to  $1000 \text{ mA g}^{-1}$ ) to assess the high-rate performance.
- **Electrochemical Impedance Spectroscopy (EIS):** Conduct EIS measurements at different states of charge to analyze the charge transfer resistance and ion diffusion kinetics.

## Visualizations



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Caption: Workflow for antimony-based anode fabrication and battery testing.

## Electrochemical Sensing

Antimony-modified electrodes offer an environmentally friendly alternative to traditional mercury-based sensors for detecting various analytes.<sup>[11]</sup> Modifications, such as creating antimony films or using antimony oxide composites, enhance the sensitivity and selectivity of sensors for heavy metal ions, rare earth elements, and even complex organic molecules like pharmaceutical compounds.<sup>[12][13][14]</sup>

## Data Presentation: Performance of Antimony-Based Sensors

Analyte(s)	Electrode Material	Technique	Linear Range ( $\mu\text{M}$ )	Limit of Detection (LOD)	Reference(s)
Antimony ( $\text{Sb}^{3+}$ )	Boron-doped Diamond Nanoparticles on Screen-Printed Electrode	SWV	0.19 - 0.59	0.0241 $\mu\text{M}$ ( $2.41 \times 10^{-8}$ M)	[12][15]
Sulfadiazine (SDZ)	$\text{Sb}_6\text{O}_{13}$ @LTA Zeolite on Glassy Carbon Electrode	DPV	-	-	[13][16]
Cerium ( $\text{Ce}^{3+}$ )	In-situ Antimony Film on Glassy Carbon Electrode	AdSV	0.007 - 0.18 $\mu\text{M}$	0.0004 $\mu\text{M}$ (0.06 $\mu\text{g L}^{-1}$ )	[14]
Lanthanum ( $\text{La}^{3+}$ )	In-situ Antimony Film on Glassy Carbon Electrode	AdSV	0.007 - 0.18 $\mu\text{M}$	0.003 $\mu\text{M}$ (0.42 $\mu\text{g L}^{-1}$ )	[14]
Praseodymium ( $\text{Pr}^{3+}$ )	In-situ Antimony Film on Glassy Carbon Electrode	AdSV	0.007 - 0.18 $\mu\text{M}$	0.005 $\mu\text{M}$ (0.71 $\mu\text{g L}^{-1}$ )	[14]
Potassium ( $\text{K}^+$ )	Antimony Tin Oxide-	CV	100 - 10000	-	[17]

Prussian Blue  
Screen-  
Printed  
Electrode

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SWV: Square  
Wave  
Voltammetry;  
DPV:  
Differential  
Pulse  
Voltammetry;  
AdSV:  
Adsorptive  
Stripping  
Voltammetry;  
CV: Cyclic  
Voltammetry.

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## Experimental Protocols

### Protocol 3: Analyte Detection Using an Antimony-Modified Electrode

This protocol outlines a general procedure for detecting an analyte (e.g., a heavy metal ion) using square wave voltammetry.

#### Equipment:

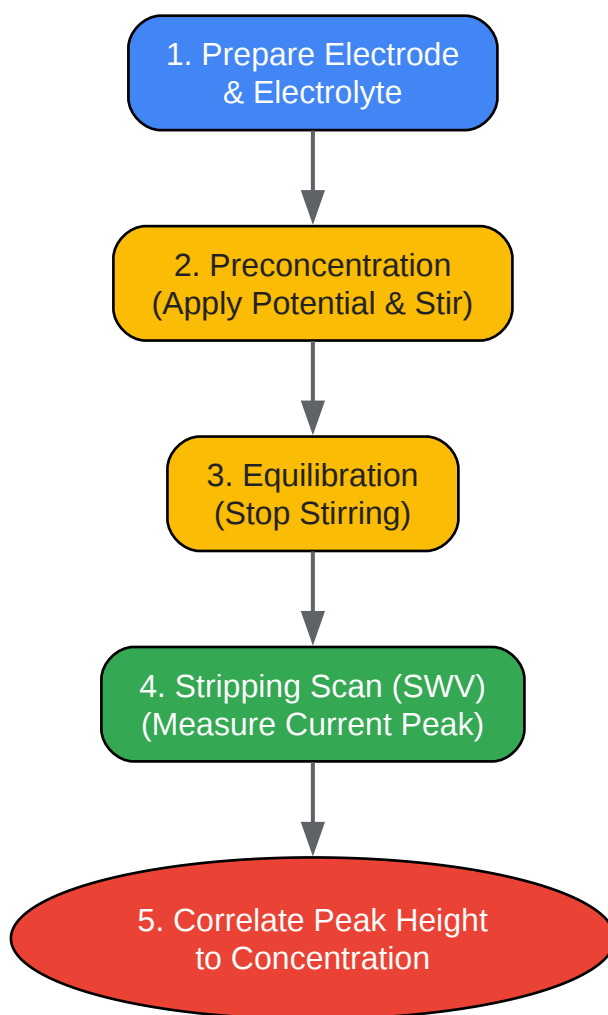
- Potentiostat/Galvanostat
- Three-electrode cell (Working, Reference, Counter electrodes)
- Modified working electrode (e.g., Sb-film/GCE)
- Standard solutions of the target analyte and potential interferents

#### Procedure:

- **Electrode Preparation:** Prepare the antimony-modified working electrode. For an in-situ film, this involves adding an antimony salt (e.g.,  $\text{SbCl}_3$ ) directly to the supporting electrolyte. For an ex-situ film, the electrode is pre-plated in a separate solution.
- **System Setup:** Assemble the three-electrode cell containing the supporting electrolyte (e.g., 0.1 M acetate buffer, pH 4.5).[\[12\]](#)
- **Preconcentration (Accumulation):** Immerse the electrodes in the sample solution. Apply a negative potential (e.g., -0.1 V) for a specific duration (e.g., 360 s) while stirring.[\[14\]](#) This step deposits the analyte onto the electrode surface.
- **Equilibration:** Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10 s).[\[16\]](#)
- **Stripping (Measurement):** Scan the potential in the positive direction using a square wave voltammetry (SWV) waveform.[\[12\]](#) The analyte is "stripped" from the electrode, generating a current peak at a characteristic potential. The height of this peak is proportional to the analyte's concentration.
- **Calibration:** Repeat steps 3-5 with a series of standard solutions of known concentrations to generate a calibration curve.
- **Sample Analysis:** Analyze the unknown sample using the same procedure and determine its concentration from the calibration curve.

## Visualizations





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Caption: General workflow for electrochemical stripping analysis.

## Electrocatalysis

Antimony-based materials are gaining attention as cost-effective and efficient electrocatalysts for crucial chemical transformations.[18] Single-atom antimony catalysts and antimony alloys have shown significant activity in the nitrogen reduction reaction (NRR) and nitric oxide reduction reaction (NORR) for sustainable ammonia (NH<sub>3</sub>) synthesis.[19] Additionally, antimony compounds are being explored for the hydrogen evolution reaction (HER) and as durable catalysts for water oxidation, a key process in producing green hydrogen.[20][21]

## Data Presentation: Performance of Antimony-Based Electrocatalysts

Reaction	Catalyst	Potential (vs. RHE)	NH <sub>3</sub> Yield Rate (μmol h <sup>-1</sup> cm <sup>-2</sup> )	Faradaic Efficiency (%)	Reference(s)
NORR	Sb Single Atoms on amorphous MoO <sub>3</sub> (Sb <sub>1</sub> /a-MoO <sub>3</sub> )	-0.6 V	273.5	91.7	<a href="#">[19]</a>
HER	Antimony(III) corrole complex	-	TOF: 17.65 s <sup>-1</sup>	-	<a href="#">[20]</a>
HER	Nickel-Antimony (NiSb) alloy	-	High activity over 3000 h	-	<a href="#">[22]</a>
OER	Ruthenium-Antimony Oxide	1.62 V (for 10 mA cm <sup>-2</sup> )	-	-	<a href="#">[21]</a>

NORR: Nitric Oxide

Reduction Reaction;

HER: Hydrogen

Evolution

Reaction;

OER: Oxygen

Evolution

Reaction;

TOF:

Turnover

Frequency.

## Experimental Protocols

### Protocol 4: Evaluation of an Antimony-Based Catalyst for Nitrogen Reduction

#### Equipment:

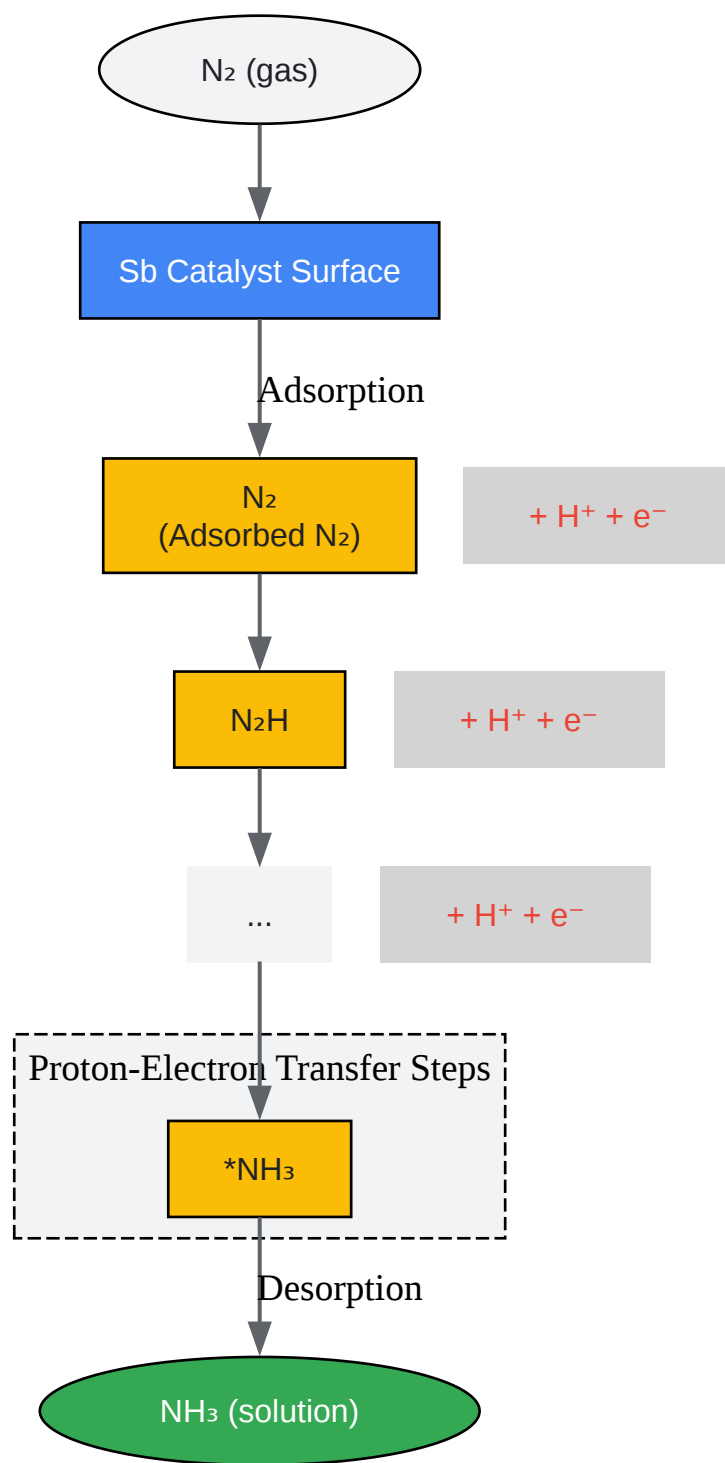
- Gas-tight H-type electrochemical cell
- Potentiostat
- Gas flow controllers
- Ion chromatograph or colorimetric assay setup (for  $\text{NH}_3$  detection)

#### Procedure:

- **Catalyst Ink Preparation:** Disperse the antimony-based catalyst powder in a solution of isopropanol, deionized water, and Nafion® solution via ultrasonication to create a homogeneous ink.
- **Working Electrode Preparation:** Drop-cast a specific volume of the catalyst ink onto a conductive substrate (e.g., carbon paper) and allow it to dry.
- **Cell Assembly:** Assemble the H-type cell, which separates the working electrode and counter electrode (e.g., platinum foil) compartments with a proton exchange membrane (e.g., Nafion® 117). Use a reference electrode (e.g., Ag/AgCl) in the working compartment.
- **Electrolyte Saturation:** Purge high-purity  $\text{N}_2$  gas through the catholyte (e.g., 0.1 M HCl) for at least 30 minutes to ensure it is saturated with nitrogen.
- **Chronoamperometry:** Apply a constant potential (e.g., -0.6 V vs. RHE) for a set period (e.g., 2 hours) while continuously bubbling  $\text{N}_2$  through the electrolyte.
- **Ammonia Quantification:** After electrolysis, collect a sample of the electrolyte and determine the concentration of produced ammonia using a sensitive method like the indophenol blue colorimetric assay or ion chromatography.

- Faradaic Efficiency Calculation: Calculate the Faradaic efficiency (FE) by comparing the charge consumed for ammonia production to the total charge passed during the experiment.
- Control Experiments: Repeat the experiment with argon gas instead of nitrogen to account for any potential nitrogen-containing contaminants.

## Visualizations



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Caption: Simplified pathway for electrocatalytic nitrogen reduction on an antimony catalyst.

## Applications in Drug Analysis

The unique electrochemical properties of antimony-based materials can be leveraged for applications relevant to the pharmaceutical and drug development sectors. Specifically, antimony oxide-based sensors have been designed for the sensitive detection and even the recovery of antibiotic drugs like sulfadiazine from aqueous systems.[13][16] This dual functionality of detection and removal is critical for monitoring and mitigating the environmental impact of pharmaceutical pollutants.[13] While the primary focus is often on sensing, the principles can be extended to quality control and formulation analysis. The development of radiopharmaceuticals using antimony isotopes also represents a frontier in theranostics, though the electrochemical applications in this specific area are less direct.[23]

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